REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=2[F:18])[O:8][N:7]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[Cl:17][C:15]1[CH:14]=[CH:13][C:12]([F:18])=[C:11]([C:9]2[O:8][N:7]=[C:6]([CH:4]=[O:3])[CH:10]=2)[CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1)C1=C(C=CC(=C1)Cl)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 ml round bottom flask equipped
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
WAIT
|
Details
|
The resulting mixture was left
|
Type
|
STIRRING
|
Details
|
stirring at −78° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 63° C. for 15 min after which it
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
was filtered through a celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filterate was concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to isolate an off-white solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1=CC(=NO1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |